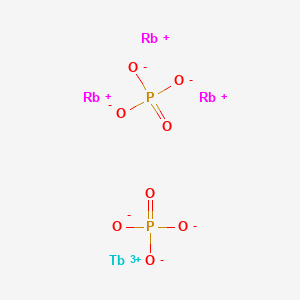
Trirubidium terbium bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trirubidium terbium bis(phosphate): is a chemical compound with the molecular formula O8P2Rb3Tb and a molecular weight of 605.271462 g/mol . This compound is composed of rubidium, terbium, and phosphate ions. Terbium is a rare earth element, and its compounds are known for their unique luminescent properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trirubidium terbium bis(phosphate) typically involves the reaction of terbium salts with rubidium phosphate under controlled conditions. One common method is the precipitation reaction, where terbium chloride (TbCl3) is mixed with rubidium phosphate (Rb3PO4) in an aqueous solution. The reaction is carried out at elevated temperatures to ensure complete precipitation of the compound .
Industrial Production Methods: Industrial production of trirubidium terbium bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to obtain a high yield of the desired product. The compound is then purified through filtration and recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Trirubidium terbium bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The terbium ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can also undergo reduction reactions, where the terbium ion is reduced to a lower oxidation state.
Substitution: The phosphate groups in the compound can be substituted with other anions or ligands, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of ligands like ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in terbium oxide (TbO2), while reduction could yield terbium metal (Tb). Substitution reactions can produce a variety of terbium complexes with different ligands .
Aplicaciones Científicas De Investigación
Chemistry: Trirubidium terbium bis(phosphate) is used in the synthesis of luminescent materials and as a precursor for the preparation of other terbium-based compounds. Its unique luminescent properties make it valuable in the development of phosphors for lighting and display technologies .
Biology and Medicine: In biomedical research, terbium compounds are used as luminescent probes for imaging and diagnostic applications. Trirubidium terbium bis(phosphate) can be incorporated into nanoparticles for targeted imaging of biological tissues .
Industry: The compound is used in the production of advanced materials with specific optical properties. It is also employed in the manufacturing of sensors and detectors for various industrial applications .
Mecanismo De Acción
The mechanism of action of trirubidium terbium bis(phosphate) is primarily related to its luminescent properties. The terbium ion in the compound can absorb energy and re-emit it as visible light, making it useful in various optical applications. The molecular targets and pathways involved in its luminescent behavior include the excitation of terbium ions and the subsequent emission of light through electronic transitions .
Comparación Con Compuestos Similares
Trirubidium europium bis(phosphate): Similar in structure but contains europium instead of terbium.
Trirubidium gadolinium bis(phosphate): Contains gadolinium, another rare earth element, instead of terbium.
Uniqueness: Trirubidium terbium bis(phosphate) is unique due to the specific luminescent properties of terbium. Terbium ions exhibit strong green luminescence, which is distinct from the luminescence of europium (red) and gadolinium (blue). This makes trirubidium terbium bis(phosphate) particularly valuable in applications requiring green luminescence .
Propiedades
Número CAS |
68998-32-3 |
|---|---|
Fórmula molecular |
O8P2Rb3Tb |
Peso molecular |
605.27 g/mol |
Nombre IUPAC |
rubidium(1+);terbium(3+);diphosphate |
InChI |
InChI=1S/2H3O4P.3Rb.Tb/c2*1-5(2,3)4;;;;/h2*(H3,1,2,3,4);;;;/q;;3*+1;+3/p-6 |
Clave InChI |
DULSJMJSLCZUAH-UHFFFAOYSA-H |
SMILES canónico |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Rb+].[Rb+].[Rb+].[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


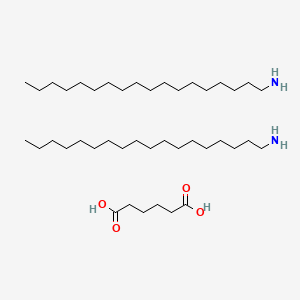
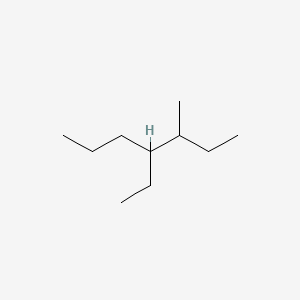
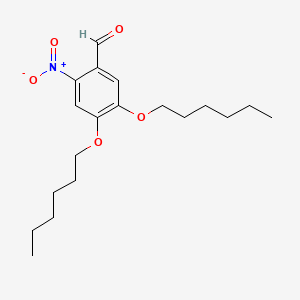
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
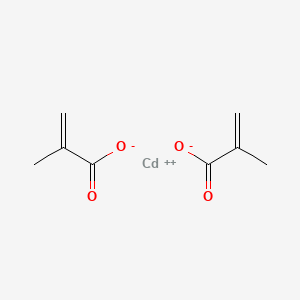
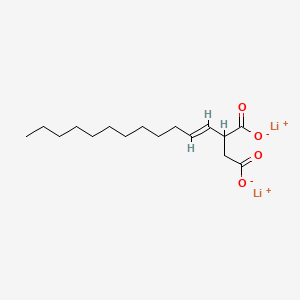
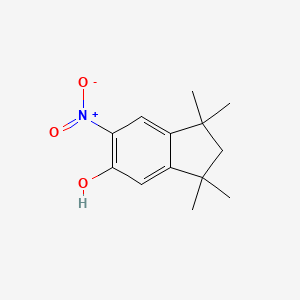
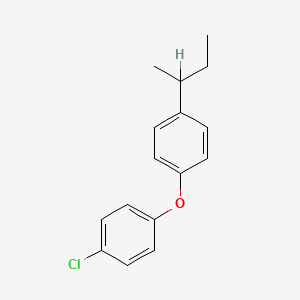
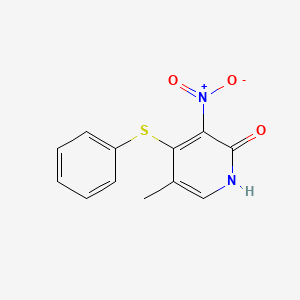
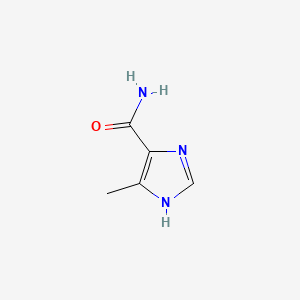

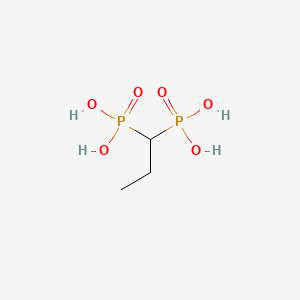
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
